N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a chemical compound that features a combination of an imidazole ring and a pyridine ring, linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves the following steps:
Preparation of 2-(2-methyl-1H-imidazol-1-yl)ethanol: This intermediate can be synthesized through the reaction of 2-methylimidazole with ethylene oxide.
Formation of the Oxalamide Linkage: The oxalamide linkage is formed by reacting the alcohol intermediate with pyridin-3-ylamine under dehydration conditions, often using coupling agents like carbodiimides (e.g., DCC, EDC).
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to minimize environmental impact.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation to form N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
N-oxides: Resulting from the oxidation of the imidazole ring.
Piperidine Derivatives: Resulting from the reduction of the pyridine ring.
Substituted Imidazoles and Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biochemical assays to study protein interactions and enzyme activities. Medicine: Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can interact with biological macromolecules, leading to modulation of biological processes.
Comparison with Similar Compounds
N1-(2-(1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide: Similar structure but without the methyl group on the imidazole ring.
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-2-yl)oxalamide: Similar structure but with a different position of the nitrogen atom in the pyridine ring.
Uniqueness: N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is unique due to the presence of the methyl group on the imidazole ring, which can influence its binding affinity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-10-15-5-7-18(10)8-6-16-12(19)13(20)17-11-3-2-4-14-9-11/h2-5,7,9H,6,8H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDORSHIETAYNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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